2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines a pyrazole ring with a triazolopyrimidine scaffold, making it a promising candidate for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the cyclization of Schiff bases, followed by reactions with Grignard reagents and hydrazine hydrate . The general synthetic approach can be outlined as follows:
Formation of Schiff Bases: Reacting aromatic aldehydes with appropriate amines.
Grignard Reaction: Treating the Schiff bases with Grignard reagents to form intermediate compounds.
Cyclization: Using hydrazine hydrate to cyclize the intermediates into the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. One of the primary targets is CDK2, an enzyme involved in cell cycle regulation. The compound inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of downstream targets and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Imidazole-containing compounds: Known for their broad range of chemical and biological properties.
1,2,4-Triazole-containing scaffolds: Used in the synthesis of various bioactive molecules.
Uniqueness
2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of a pyrazole ring and a triazolopyrimidine scaffold. This structural feature contributes to its potent biological activities, particularly its ability to inhibit CDK2 with high specificity .
Properties
Molecular Formula |
C14H14N6 |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
4-(5-cyclopropyl-1H-pyrazol-3-yl)-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene |
InChI |
InChI=1S/C14H14N6/c1-2-9-10(3-1)15-7-20-14(9)16-13(19-20)12-6-11(17-18-12)8-4-5-8/h6-8H,1-5H2,(H,17,18) |
InChI Key |
SVIACIYUXYAOPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CN3C2=NC(=N3)C4=NNC(=C4)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.